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Compound of Interest

Compound Name: C.l. Disperse blue 284

Cat. No.: B12363496

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.l. Disperse Blue 284 is a single azo dye characterized by its bright blue color, finding
primary application in the dyeing and printing of polyester and its blended fabrics.[1] Its
chemical formula is C17H19NsOeS, with a molecular weight of 421.43 g/mol and a CAS Number
of 71872-43-0.[2] The synthesis of this dye involves the diazotization of 2-amino-5-nitrothiazole,
which is then coupled with N,N-di(2-acetoxyethyl)aniline.[3] Given its industrial importance and
the general classification of some azo dyes as potential allergens, robust analytical methods for
its identification and quantification are crucial.[4] This document provides detailed application
notes and protocols for the spectroscopic analysis of C.l. Disperse Blue 284, focusing on UV-
Visible Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry
(MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Spectroscopic Analysis Techniques

A comprehensive analysis of C.l. Disperse Blue 284 relies on a combination of spectroscopic
techniques to elucidate its structure, purity, and concentration.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for quantitative analysis and characterization
of dyes, based on the absorption of ultraviolet and visible light by the chromophoric azo group.
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Experimental Protocol:
e Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
e Sample Preparation:

o Accurately weigh approximately 10 mg of C.I. Disperse Blue 284.

o Dissolve the dye in a suitable solvent with good transparency in the visible range, such as
methanol or acetone, in a 100 mL volumetric flask to create a stock solution.[5]

o Prepare a series of dilutions from the stock solution to determine the linear range of
absorbance.

e Analysis:

o Record the UV-Vis spectrum of a dilute solution of C.I. Disperse Blue 284 from 200 to 800
nm.

o lIdentify the wavelength of maximum absorbance (Amax).

o Measure the absorbance of the sample solutions at the determined Amax.
o Data Interpretation:

o The Amax provides a characteristic value for the dye.

o A calibration curve of absorbance versus concentration can be constructed for quantitative
analysis based on Beer-Lambert Law.

Quantitative Data Summary:
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Parameter Value Notes

Expected range for blue azo
Amax ~600-620 nm dyes. The exact value should
be determined experimentally.

Calculated from the slope of

Molar Absorptivity (€) To be determined
the Beer-Lambert plot.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the C.I.

Disperse Blue 284 molecule, confirming its structural integrity.

Experimental Protocol:

e Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.
e Sample Preparation:

o Place a small amount of the powdered C.I. Disperse Blue 284 sample directly onto the
ATR crystal.

o Alternatively, prepare a KBr pellet by mixing a small amount of the dye with dry potassium
bromide and pressing it into a thin disk.

e Analysis:
o Record the FTIR spectrum in the range of 4000-400 cm~1.

o Collect a background spectrum of the empty ATR crystal or a pure KBr pellet for

background correction.

o Data Interpretation:

o Identify characteristic absorption bands corresponding to the functional groups present in

the molecule.
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Expected Characteristic FTIR Peaks:

Wavenumber (cm~?) Functional Group Vibration Mode

~3400-3300 N-H (if present as impurity) Stretching

~3100-3000 C-H (aromatic) Stretching

~2950-2850 C-H (aliphatic) Stretching

~1740 C=0 (ester) Stretching

~1600 C=C (aromaitic) Stretching

~1550 N=N (azo) Stretching

1520 & ~1340 NO3 (nitro) Asymm.etric & Symmetric
Stretching

~1300-1200 C-N Stretching

~1240 C-O (ester) Stretching

S-O (sulfur-oxygen bonds in _
~1100-1000 ) ] Stretching
thiazole ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of C.l. Disperse Blue 284, aiding in its structural confirmation.

Experimental Protocol:

e Instrumentation: A mass spectrometer, typically coupled with a chromatographic system like
High-Performance Liquid Chromatography (HPLC-MS).

e Sample Preparation:

o Prepare a dilute solution of C.I. Disperse Blue 284 in a suitable solvent (e.qg.,
methanol/water mixture).

o Filter the solution through a 0.45 um syringe filter before injection.
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e Analysis:

o

Inject the sample into the HPLC-MS system.

[¢]

Use a suitable ionization technique, such as Electrospray lonization (ESI), in positive or
negative ion mode.

[¢]

Acquire the full scan mass spectrum.

Perform fragmentation analysis (MS/MS) on the parent ion to obtain structural information.

[¢]

o Data Interpretation:

o The mass spectrum will show the molecular ion peak [M+H]* or [M-H]~ corresponding to
the molecular weight of the dye.

o The fragmentation pattern will reveal characteristic losses of functional groups, which can
be used to confirm the structure.

Quantitative Data Summary:

Parameter Expected Value
Molecular Weight 421.43 g/mol
[M+H]* miz 422.1

[M-H]~ m/z 420.1

Expected Fragmentation:
e Loss of acetyl groups (-CH2CO)
o Cleavage of the azo bond

o Fragmentation of the thiazole and aniline rings

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen (*H NMR) and carbon (33C NMR) atoms in the C.l. Disperse Blue 284 molecule,
allowing for a definitive structural elucidation.

Experimental Protocol:

Instrumentation: A high-resolution NMR spectrometer.
e Sample Preparation:

o Dissolve 5-10 mg of C.l. Disperse Blue 284 in a suitable deuterated solvent (e.g., DMSO-
ds, CDCI3).

o Transfer the solution to an NMR tube.
e Analysis:

o Acquire the *H and 3C NMR spectra.

o Use tetramethylsilane (TMS) as an internal standard.
e Data Interpretation:

o Analyze the chemical shifts, integration, and coupling patterns in the *H NMR spectrum to
assign protons to their respective positions in the molecule.

o Analyze the chemical shifts in the 3C NMR spectrum to identify the different carbon
environments.

Expected *H NMR Chemical Shifts (in ppm, relative to TMS):

Protons Expected Chemical Shift Range (d)
Aromatic protons 7.0-85
-CH:- (ethyl) 35-45
-CHs (acetyl) 20-25
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Caption: General workflow for the spectroscopic analysis of C.l. Disperse Blue 284.
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Caption: Relationship between molecular properties and analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. orientjchem.org [orientjchem.org]
o 2. worlddyevariety.com [worlddyevariety.com]
e 3. echemi.com [echemi.com]

e 4. Multiple azo disperse dye sensitization mainly due to group sensitizations to azo dyes -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 5. scialert.net [scialert.net]

 To cite this document: BenchChem. [Spectroscopic Analysis of C.I. Disperse Blue 284:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12363496#spectroscopic-analysis-techniques-for-c-i-
disperse-blue-284]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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